molecular formula C18H19FN2O B5819412 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenylethanone

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenylethanone

Cat. No.: B5819412
M. Wt: 298.4 g/mol
InChI Key: QKAUKTGEEYWZLS-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenylethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a phenylethanone moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenylethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable catalyst to form 4-(2-fluorophenyl)piperazine. This intermediate is then reacted with phenacyl bromide under basic conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenylethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenylethanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Biology: In biological research, this compound is used to study receptor-ligand interactions and signal transduction pathways. It serves as a tool for understanding the molecular mechanisms underlying various physiological processes.

    Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorophenyl group enhances the compound’s binding affinity to these receptors, leading to modulation of receptor activity. This modulation can result in various physiological effects, depending on the receptor type and the signaling pathways involved .

Comparison with Similar Compounds

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenylethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-16-8-4-5-9-17(16)20-10-12-21(13-11-20)18(22)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAUKTGEEYWZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197831
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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